molecular formula C24H20FN3O3 B2882127 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol CAS No. 877778-51-3

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol

Cat. No.: B2882127
CAS No.: 877778-51-3
M. Wt: 417.44
InChI Key: WAXFWUZJKQAPQQ-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methoxyphenyl groups, and a phenol ring substituted with a fluorobenzyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and methoxyphenyl groups. The final step involves the attachment of the fluorobenzyl group to the phenol ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and phenol derivatives with various substitutions. Examples include:

  • 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol
  • 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol

Uniqueness

What sets 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol apart is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the fluorobenzyl group, in particular, can enhance the compound’s stability, bioavailability, and interaction with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-30-18-8-4-16(5-9-18)21-13-27-24(26)28-23(21)20-11-10-19(12-22(20)29)31-14-15-2-6-17(25)7-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXFWUZJKQAPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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